

8-Oxo-8-phenyloctanenitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	8-Oxo-8-phenyloctanenitrile
CAS No.:	39755-15-2
Cat. No.:	B1311354

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This guide provides an in-depth technical overview of **8-Oxo-8-phenyloctanenitrile**, a bifunctional molecule incorporating both a ketone and a nitrile moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its synthesis, characterization, and potential applications.

Introduction

8-Oxo-8-phenyloctanenitrile is an intriguing organic compound that belongs to the class of keto-nitriles. Its structure, featuring a phenyl ketone at one end of a seven-carbon aliphatic chain and a terminal nitrile group at the other, makes it a valuable intermediate in organic synthesis. The presence of two distinct and reactive functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures, including various heterocyclic systems.^[1]

While a specific CAS Registry Number for **8-Oxo-8-phenyloctanenitrile** is not readily found in major chemical databases, its synthesis is highly feasible through established synthetic

methodologies. This guide will focus on the most logical and efficient pathway for its preparation and provide a thorough analysis of its expected chemical and physical properties.

Synthesis of 8-Oxo-8-phenyloctanenitrile

The most direct and industrially scalable approach to synthesize **8-Oxo-8-phenyloctanenitrile** is through the Friedel-Crafts acylation of benzene.[2][3] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this case, the acylating agent would be 7-cyanoheptanoyl chloride, which can be prepared from commercially available starting materials.

Part 1: Preparation of the Acylating Agent: 7-Cyanoheptanoyl Chloride

The synthesis of the required acylating agent, 7-cyanoheptanoyl chloride, can be achieved in a two-step process starting from suberic acid (octanedioic acid).[4]

Step 1: Synthesis of 7-Cyanoheptanoic Acid

The initial step involves the selective conversion of one of the carboxylic acid groups of suberic acid into a nitrile. This can be accomplished through a multi-step sequence involving the formation of an amide followed by dehydration. A more direct approach involves the partial hydrolysis of the corresponding dinitrile, suberonitrile, if it is readily available.[5][6][7][8][9] Given the prevalence of methods for the monohalogenation of diols followed by cyanation, another viable route starts from 1,7-heptanediol. For the purpose of this guide, we will outline the synthesis from suberic acid.

Experimental Protocol: Synthesis of 7-Cyanoheptanoic Acid

- **Amidation:** Suberic acid is first converted to its diamide by reaction with an excess of ammonia, typically with heating.
- **Selective Hydrolysis:** The resulting suberamide is then subjected to controlled partial hydrolysis to yield the monoamide-monoacid.
- **Nitrile Formation:** The remaining amide group is then dehydrated using a suitable dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅), to

afford 7-cyanoheptanoic acid.[10]

Step 2: Synthesis of 7-Cyanoheptanoyl Chloride

With 7-cyanoheptanoic acid in hand, the corresponding acyl chloride can be readily prepared by reaction with thionyl chloride or oxalyl chloride.[11]

Experimental Protocol: Synthesis of 7-Cyanoheptanoyl Chloride

- To a stirred solution of 7-cyanoheptanoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (typically 1.1-1.5 equivalents) dropwise at room temperature.
- A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- The reaction mixture is then heated to reflux until the evolution of HCl and SO₂ gases ceases.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 7-cyanoheptanoyl chloride, which can be purified by vacuum distillation.

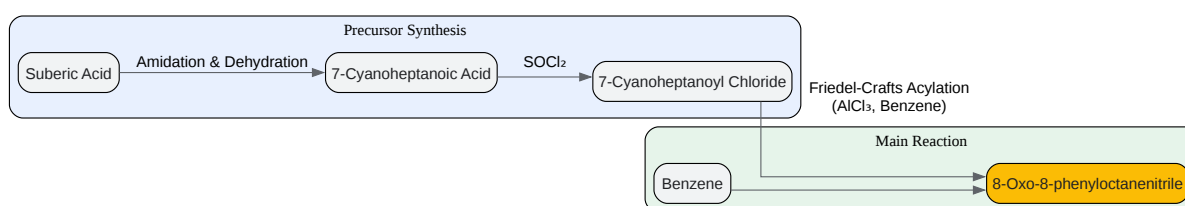
Part 2: Friedel-Crafts Acylation of Benzene

The final step in the synthesis of **8-Oxo-8-phenyloctanenitrile** is the Friedel-Crafts acylation of benzene with the prepared 7-cyanoheptanoyl chloride.[12][13][14]

Experimental Protocol: Synthesis of **8-Oxo-8-phenyloctanenitrile**

- In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to a trap, a suspension of anhydrous aluminum chloride (AlCl₃, a Lewis acid catalyst) is prepared in an excess of dry benzene, which serves as both the solvent and the reactant.[2]
- The mixture is cooled in an ice bath, and 7-cyanoheptanoyl chloride is added dropwise with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.
[2]

- The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
- The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure **8-Oxo-8-phenyloctanenitrile**.



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Caption: Synthetic pathway for **8-Oxo-8-phenyloctanenitrile**.

Structural Characterization

The structural elucidation of **8-Oxo-8-phenyloctanenitrile** would rely on a combination of standard spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.^{[15][16][17][18]}

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (ortho to C=O)	7.9 - 8.1	Doublet	2H
Aromatic (meta & para)	7.3 - 7.6	Multiplet	3H
-CH ₂ - (alpha to C=O)	2.9 - 3.1	Triplet	2H
-CH ₂ - (alpha to CN)	2.3 - 2.5	Triplet	2H
Aliphatic (-CH ₂) _n	1.3 - 1.8	Multiplet	8H

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of the carbonyl and nitrile carbons in their respective chemical shift regions.[19]

Carbon Assignment	Expected Chemical Shift (ppm)
Carbonyl (C=O)	198 - 202
Aromatic (ipso to C=O)	135 - 138
Aromatic (ortho to C=O)	128 - 130
Aromatic (meta to C=O)	127 - 129
Aromatic (para to C=O)	132 - 134
Nitrile (C≡N)	118 - 122
-CH ₂ - (alpha to C=O)	38 - 42
-CH ₂ - (alpha to CN)	16 - 18
Aliphatic (-CH ₂) _n	23 - 30

Infrared (IR) Spectroscopy

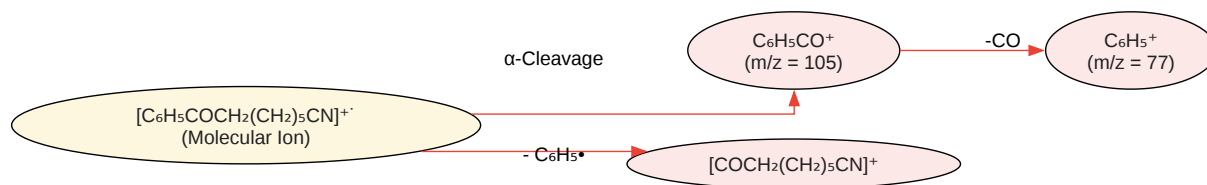
The IR spectrum of **8-Oxo-8-phenyloctanenitrile** will prominently feature strong absorption bands corresponding to the ketone and nitrile functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Description
C=O (Aryl Ketone)	1680 - 1700	Strong, sharp stretch
C≡N (Nitrile)	2240 - 2260	Medium to strong, sharp stretch
C-H (Aromatic)	3000 - 3100	Medium stretch
C-H (Aliphatic)	2850 - 2960	Medium to strong stretch

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.^{[20][21][22][23]}

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₅H₁₉NO.
- Key Fragmentation Patterns:
 - Alpha-cleavage: Loss of the alkyl chain adjacent to the carbonyl group to give the benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often a base peak in the spectrum of phenyl ketones.
 - Loss of the Phenyl Group: Fragmentation resulting in the loss of a phenyl radical (C₆H₅•) to give an acylium ion.
 - McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule.



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Caption: Key fragmentation pathways in the mass spectrum.

Potential Applications

The bifunctional nature of **8-Oxo-8-phenyloctanenitrile** makes it a versatile building block in organic synthesis. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, through reduction or hydrolysis.^{[6][10][24][25][26]} The ketone functionality can undergo reactions such as reduction to an alcohol, Wittig olefination, or serve as a handle for the construction of heterocyclic rings.

Some potential applications include:

- **Synthesis of Heterocycles:** Keto-nitriles are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.
- **Precursor for Bioactive Molecules:** The long aliphatic chain combined with the reactive functional groups at both ends provides a template for the synthesis of complex natural product analogs and other bioactive molecules.
- **Polymer Chemistry:** The difunctional nature of this molecule could potentially be exploited in the synthesis of specialized polymers.

Conclusion

8-Oxo-8-phenyloctanenitrile, while not a commonly cataloged chemical, represents a synthetically accessible and versatile molecule. Its preparation via Friedel-Crafts acylation is a

robust and well-understood process. The presence of both a ketone and a nitrile group on a flexible alkyl chain opens up a wide array of possibilities for further chemical modifications, making it a valuable intermediate for researchers in synthetic organic chemistry and drug discovery. The detailed synthetic protocols and predicted spectroscopic data provided in this guide serve as a comprehensive resource for the scientific community.

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